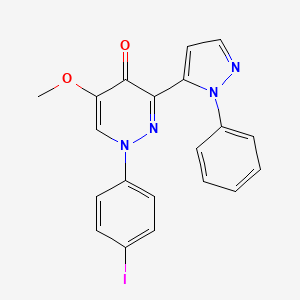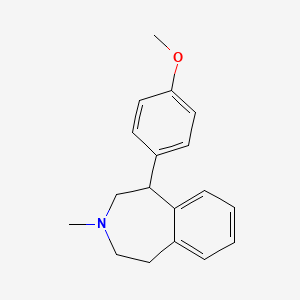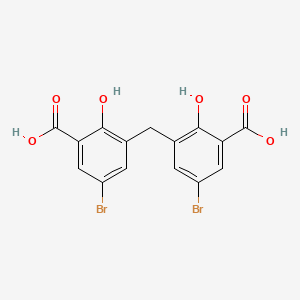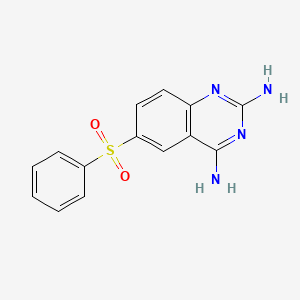![molecular formula C16H16N6O3 B13994706 4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid CAS No. 10083-98-4](/img/structure/B13994706.png)
4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is a complex organic compound that belongs to the class of pteroic acids This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- typically involves the following steps:
Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of reactions starting from simple precursors like guanine or pterin. The key steps involve cyclization and oxidation reactions to form the pteridine core.
Attachment of the Propylamine Chain: The propylamine chain is introduced through nucleophilic substitution reactions, where an appropriate propylamine derivative reacts with the pteridine ring.
Coupling with Benzoic Acid: The final step involves the coupling of the pteridine-propylamine intermediate with benzoic acid. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group in the pteridine ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its role in enzymatic reactions and metabolic pathways. It is also used in the study of folate metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting folate-dependent enzymes. It is also studied for its potential anti-cancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- involves its interaction with various molecular targets and pathways:
Enzymatic Inhibition: The compound can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleotides, leading to anti-proliferative effects.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins. This can lead to changes in cellular processes like proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteroic Acid: Similar in structure but lacks the benzoic acid moiety.
Folic Acid: Contains a pteridine ring but has a more complex structure with additional glutamate residues.
Methotrexate: A folate analog used as a chemotherapy agent, structurally similar but with different functional groups.
Uniqueness
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is unique due to its specific structure, which combines a benzoic acid moiety with a pteridine ring through a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
10083-98-4 |
|---|---|
Formule moléculaire |
C16H16N6O3 |
Poids moléculaire |
340.34 g/mol |
Nom IUPAC |
4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-16-21-13-12(14(23)22-16)20-11(8-19-13)2-1-7-18-10-5-3-9(4-6-10)15(24)25/h3-6,8,18H,1-2,7H2,(H,24,25)(H3,17,19,21,22,23) |
Clé InChI |
ZLTCAKWCTZNZKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NCCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)



![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)

![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)
